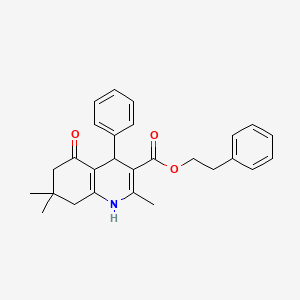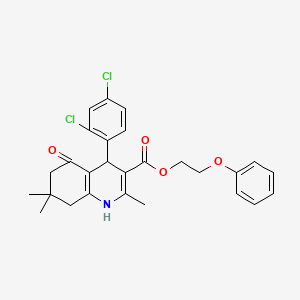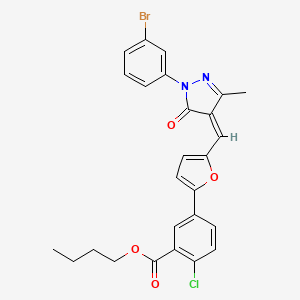
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N,N-dibencil-3-(4-metoxifenil)prop-2-enamida es un compuesto orgánico que pertenece a la clase de las amidas. Se caracteriza por la presencia de un grupo metoxifenilo y una porción de dibencilamina unidos a un esqueleto de propenamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-N,N-dibencil-3-(4-metoxifenil)prop-2-enamida generalmente implica la reacción de 4-metoxibenzaldehído con ácido malónico en presencia de una base como la piridina para formar ácido 4-metoxicinámico . Este intermedio se convierte luego en su cloruro de ácido utilizando cloruro de tionilo. El paso final implica la reacción del cloruro de ácido con dibencilamina para producir el producto amida deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para (2E)-N,N-dibencil-3-(4-metoxifenil)prop-2-enamida no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-N,N-dibencil-3-(4-metoxifenil)prop-2-enamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.
Reducción: El doble enlace en el esqueleto de propenamida se puede reducir para formar una amida saturada.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) es un método típico.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidruro de sodio (NaH) y los haluros de alquilo.
Productos principales
Oxidación: Formación de derivados de 4-hidroxifenilo.
Reducción: Formación de N,N-dibencil-3-(4-metoxifenil)propionamida.
Sustitución: Formación de varias amidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2E)-N,N-dibencil-3-(4-metoxifenil)prop-2-enamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial como candidato a fármaco debido a su similitud estructural con compuestos bioactivos conocidos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-N,N-dibencil-3-(4-metoxifenil)prop-2-enamida no está bien documentado. basándose en su estructura, es probable que interactúe con los objetivos biológicos a través de enlaces de hidrógeno e interacciones hidrofóbicas. El grupo metoxifenilo puede facilitar la unión a enzimas o receptores específicos, mientras que la porción de dibencilamina podría aumentar la lipofilia y la permeabilidad de la membrana.
Comparación Con Compuestos Similares
Compuestos similares
N,N-dibencil-3-(4-hidroxifenil)prop-2-enamida: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxilo.
N,N-dibencil-3-(4-clorofenil)prop-2-enamida: Contiene un átomo de cloro en lugar de un grupo metoxilo.
N,N-dibencil-3-(4-metilfenil)prop-2-enamida: Presenta un grupo metilo en lugar del grupo metoxilo.
Singularidad
(2E)-N,N-dibencil-3-(4-metoxifenil)prop-2-enamida es singular debido a la presencia del grupo metoxilo, que puede influir en su reactividad química y actividad biológica. El grupo metoxilo puede participar en enlaces de hidrógeno y puede afectar la solubilidad del compuesto y la interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C24H23NO2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NO2/c1-27-23-15-12-20(13-16-23)14-17-24(26)25(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3/b17-14+ |
Clave InChI |
VOMVRKKXSHTKBS-SAPNQHFASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)


![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)
